N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as antimicrobial coatings and polymer additives.
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity .
Mode of Action
It’s worth noting that similar compounds, such as aminothiazole derivatives, have been found to inhibit traf2- and nck-interacting kinase (tnik), a molecule that regulates the wnt signaling pathway .
Biochemical Pathways
Given the potential inhibition of tnik, it can be inferred that the wnt signaling pathway may be affected .
Result of Action
Similar compounds have shown inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
The synthesis of N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with p-tolyl isothiocyanate under reflux conditions.
Thioether Formation: The resulting thiadiazole derivative is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Acetamide Formation: Finally, the thioether derivative is treated with chloroacetyl chloride to introduce the acetamide group, yielding the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or p-tolyl groups can be replaced with other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Comparison with Similar Compounds
N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:
2-aminothiazole derivatives: These compounds have shown potent anticancer activity and are used in the development of new anticancer drugs.
Benzothiazole derivatives: These compounds are known for their antimicrobial and anticancer properties and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-13-7-9-15(10-8-13)17-20-18(24-21-17)23-12-16(22)19-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXQTDHKEBOTCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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